Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate
Description
Significance of Substituted Benzoates within Contemporary Organic Chemistry Research
Substituted benzoates are a class of organic compounds that serve as crucial building blocks in a myriad of synthetic applications. Their aromatic core, coupled with a variety of functional groups, allows for a diverse range of chemical transformations and the construction of complex molecular architectures. In medicinal chemistry, the benzoate (B1203000) motif is a common feature in numerous therapeutic agents, contributing to their biological activity and pharmacokinetic profiles. benthamscience.com The ability to introduce various substituents onto the benzene (B151609) ring enables chemists to fine-tune the electronic and steric properties of these molecules, thereby influencing their reactivity and interaction with biological targets. mdpi.com
Furthermore, substituted benzoates are pivotal intermediates in the synthesis of agrochemicals, dyes, and polymers. The strategic placement of different functional groups can impart specific properties to the final products, such as herbicidal activity, color, or thermal stability. The ongoing research in this area focuses on developing efficient and selective methods for the synthesis of polysubstituted benzoates to access novel compounds with enhanced functionalities. researchgate.netresearchgate.netrsc.org
Structural Features of Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate and Associated Synthetic Challenges
This compound is a polysubstituted aromatic compound characterized by a methyl ester, a bromine atom, a fluorine atom, and a hydroxyl group attached to the benzene ring.
Key Structural Features:
Aromatic Ring: The core of the molecule is a stable benzene ring.
Methyl Ester Group (-COOCH₃): This electron-withdrawing group deactivates the ring towards electrophilic aromatic substitution and is a meta-director. fiveable.me
Bromine Atom (-Br): A halogen that is also an electron-withdrawing group via induction but can donate electron density through resonance. It is an ortho-, para-director. youtube.com
Fluorine Atom (-F): The most electronegative element, it is a strongly electron-withdrawing group and an ortho-, para-director. fiveable.me
Hydroxyl Group (-OH): A strongly activating, electron-donating group and an ortho-, para-director. fiveable.me
The presence of multiple, electronically diverse substituents on the benzene ring presents significant synthetic challenges. The primary difficulty lies in achieving regioselectivity during the introduction of these functional groups. The directing effects of the substituents can be conflicting, leading to the formation of isomeric mixtures that are difficult to separate. fiveable.melibretexts.org For instance, the activating hydroxyl group and the deactivating but ortho-, para-directing halogens can lead to complex reaction outcomes during electrophilic substitution reactions. youtube.com
Furthermore, steric hindrance between adjacent bulky groups, such as the bromine atom and the methyl ester, can influence the reactivity of the molecule and the feasibility of certain synthetic transformations. fiveable.me The synthesis of such a highly functionalized aromatic compound requires a carefully planned multi-step sequence, often involving protecting groups and specialized reagents to achieve the desired substitution pattern. youtube.comlibretexts.org
Rationale for In-depth Academic Investigation of this compound
The academic interest in a molecule like this compound stems from several key areas:
Development of Novel Synthetic Methodologies: The complex substitution pattern of this compound makes it an excellent target for testing and developing new synthetic strategies for the construction of polysubstituted aromatic rings. rsc.orgresearchgate.net Overcoming the challenges associated with its synthesis can lead to the discovery of more efficient and selective reactions with broader applications in organic chemistry.
Exploration of Unique Chemical Properties: The interplay of electron-donating and electron-withdrawing groups, along with the presence of multiple halogens, is expected to impart unique electronic and steric properties to the molecule. Investigating its reactivity, acidity, and spectroscopic characteristics can provide valuable insights into the fundamental principles of physical organic chemistry. researchgate.netmdpi.com
Potential Biological Activity: Halogenated aromatic compounds are known to exhibit a wide range of biological activities. nih.gov The specific combination of functional groups in this compound could lead to interactions with biological macromolecules, making it a candidate for screening in drug discovery programs. benthamscience.comacs.org Substituted benzoates, in general, are of interest for their potential therapeutic applications. nih.govhealthline.com
Material Science Applications: Polyfunctional aromatic compounds can serve as monomers or precursors for the synthesis of advanced materials with tailored properties, such as polymers with enhanced thermal stability or specific optical characteristics.
Overview of Research Objectives and Scope Pertaining to the Chemical Compound
The primary research objectives for a comprehensive study of this compound would include:
Development of an Efficient and Regioselective Synthetic Route: A key goal would be to devise a high-yielding and scalable synthesis of the target molecule, addressing the challenges of controlling the substitution pattern on the aromatic ring.
Thorough Physicochemical Characterization: This would involve a detailed analysis of the compound's properties, including its melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry). This data is crucial for confirming the structure and understanding its chemical nature.
Investigation of Chemical Reactivity: A systematic study of the reactivity of the various functional groups on the molecule would provide insights into its chemical behavior and potential for further synthetic transformations.
Computational Modeling and Theoretical Studies: Quantum chemical calculations could be employed to understand the electronic structure, molecular geometry, and spectroscopic properties of the compound, complementing the experimental findings. sns.it
Preliminary Biological Evaluation: Screening the compound for potential biological activities, such as antimicrobial or enzymatic inhibition, could uncover potential applications in medicinal chemistry.
The scope of such research would be to establish a foundational understanding of this novel chemical entity, paving the way for its potential use as a building block in organic synthesis or as a lead compound in the development of new functional materials and therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrFO3 |
|---|---|
Molecular Weight |
249.03 g/mol |
IUPAC Name |
methyl 3-bromo-2-fluoro-6-hydroxybenzoate |
InChI |
InChI=1S/C8H6BrFO3/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3,11H,1H3 |
InChI Key |
OWSXWIBVKBKDDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)Br)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 3 Bromo 2 Fluoro 6 Hydroxy Benzoate
Strategic Retrosynthetic Analysis for the Target Compound
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by breaking down the target molecule into simpler, commercially available starting materials. This process involves a series of disconnections of chemical bonds, leading to a logical pathway for the forward synthesis.
The target molecule, Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate, possesses an ester, two different halogens (bromine and fluorine), and a hydroxyl group. The disconnection strategy must consider the chemical nature and directing effects of these functional groups.
Ester Group: The methyl ester can be readily disconnected through a functional group interconversion (FGI) to a carboxylic acid. This is a standard transformation, typically achieved by Fischer esterification of the corresponding carboxylic acid. The carboxylic acid itself is a valuable handle for directing further substitutions on the aromatic ring.
Hydroxyl and Fluoro Groups: The ortho relationship between the hydroxyl and fluoro groups suggests a synthetic strategy where one group is introduced, directing the regioselective introduction of the other. The hydroxyl group is a strong ortho, para-director in electrophilic aromatic substitution. However, in the context of advanced methodologies like Directed ortho-Metalation (DoM), both the hydroxyl (often protected) and the fluoro group can act as directing groups.
Bromo Group: The bromine atom is positioned meta to the hydroxyl group and para to the ester group. Its introduction can be envisioned through electrophilic bromination at a later stage of the synthesis, where the combined directing effects of the other substituents would favor substitution at the desired position.
A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic analysis of this compound.
Based on the disconnection analysis, several key synthons and potential starting materials can be identified. A primary precursor is the corresponding carboxylic acid, 3-bromo-2-fluoro-6-hydroxybenzoic acid . This simplifies the final step to a straightforward esterification.
Working backwards, the bromo group could be introduced from 2-fluoro-6-hydroxybenzoic acid . This precursor is particularly attractive as the synthesis of fluorinated hydroxybenzoic acids has been explored in the literature. The synthesis of 2-fluoro-6-hydroxybenzoic acid itself could potentially start from simpler, commercially available materials such as 2-fluorophenol (B130384) or a protected derivative.
Another retrosynthetic approach could involve the construction of the substituted ring from a different set of precursors, for instance, by utilizing a convergent synthesis where two or more fragments are combined.
Direct Synthesis and Multi-Step Convergent Approaches
The synthesis of this compound can be approached through either a linear sequence of reactions on a single starting material or a convergent approach where different fragments of the molecule are synthesized separately and then combined.
The key to a successful synthesis lies in the regioselective functionalization of the aromatic ring. The order in which the substituents are introduced is critical and must be carefully planned to leverage their directing effects.
Directed ortho-Metalation (DoM) is a powerful methodology for the regioselective functionalization of aromatic compounds. This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile to introduce a wide range of substituents.
In the context of synthesizing our target molecule, the carboxylate group, formed by the deprotonation of a benzoic acid precursor, can serve as a potent DMG. This allows for the introduction of substituents specifically at the ortho position. For instance, starting with a suitably substituted benzoic acid, DoM could be used to introduce one of the functional groups with high regioselectivity.
A hypothetical synthetic sequence leveraging DoM could start from a protected 2-fluorophenol. This could be carboxylated to give a fluorinated salicylic (B10762653) acid derivative. The carboxylate group could then direct the lithiation at the C6 position, allowing for the introduction of a hydroxyl group (after a suitable electrophile and deprotection sequence). The directing ability of various functional groups in DoM has been studied, and the carboxylate group is known to be an effective director.
The relative directing ability of different groups is a crucial consideration. For instance, in a molecule containing both a fluoro and a carboxylate group, the site of lithiation will be determined by the stronger directing group under the specific reaction conditions.
The introduction of the bromine and fluorine atoms requires selective halogenation methods.
Fluorination: The introduction of a fluorine atom onto an aromatic ring can be challenging. Electrophilic fluorination is a common method, employing reagents such as Selectfluor™ or N-fluorobenzenesulfonimide (NFSI). The regioselectivity of electrophilic fluorination is governed by the electronic properties of the substituents already present on the ring. In a precursor containing a hydroxyl and a carboxyl group, these activating groups would direct the incoming electrophile to the ortho and para positions.
Bromination: The introduction of the bromine atom at the C3 position could be achieved through electrophilic bromination. Starting with Methyl 2-fluoro-6-hydroxy-benzoate, the hydroxyl group and the ester group would direct the bromination. The hydroxyl group is a strong activating ortho, para-director, while the methoxycarbonyl group is a deactivating meta-director. The combined effect would likely favor bromination at the C3 and C5 positions. Careful control of reaction conditions, such as the choice of brominating agent (e.g., N-bromosuccinimide) and solvent, would be necessary to achieve the desired regioselectivity for the C3 position.
A summary of potential synthetic transformations is presented in the table below:
| Transformation | Reagents and Conditions | Key Considerations |
| Esterification | Methanol (B129727), Acid catalyst (e.g., H₂SO₄) | Standard Fischer esterification. |
| Directed ortho-Metalation | Strong base (e.g., n-BuLi, s-BuLi), TMEDA, -78 °C; then Electrophile | Choice of directing group and base is crucial for regioselectivity. |
| Electrophilic Fluorination | Electrophilic fluorine source (e.g., Selectfluor™, NFSI) | Regioselectivity is directed by existing substituents on the ring. |
| Electrophilic Bromination | Brominating agent (e.g., Br₂, NBS), Lewis acid catalyst (optional) | The combined directing effects of all substituents must be considered to achieve the desired regiochemistry. |
Regioselective Functionalization of Substituted Aromatic Precursors
Controlled Hydroxylation and Esterification Techniques
The introduction of hydroxyl and methyl ester groups onto a pre-functionalized aromatic ring are critical steps that could be employed in the synthesis of this compound. The steric hindrance and electronic effects of the existing substituents heavily influence the feasibility and outcome of these transformations.
Controlled Hydroxylation: Achieving the targeted C-6 hydroxylation on a 3-bromo-2-fluorobenzoate precursor is a non-trivial task. Traditional electrophilic hydroxylation methods often lack the required regioselectivity. Modern catalytic approaches, however, offer powerful alternatives for the direct hydroxylation of aryl halides. acs.orgrsc.orgnih.gov Transition-metal-catalyzed cross-coupling reactions represent a state-of-the-art method for this purpose. For instance, a palladium-catalyzed reaction using a specific hydroxide (B78521) source, or a copper-catalyzed process, could be envisioned. nih.govorganic-chemistry.org
A potential strategy involves the use of a palladacycle precatalyst with a bulky biarylphosphine ligand, which has been shown to effectively couple (hetero)aryl halides with hydroxide salts like KOH or CsOH. nih.gov This method is noted for its high functional group tolerance, which would be crucial to avoid side reactions with the fluoro and ester moieties. Another viable route is the nickel-catalyzed hydroxylation of aryl halides using water as the hydroxyl source, which proceeds via a Ni(I)–Ni(III) catalytic cycle and offers a pathway to synthesize challenging multifunctional phenols. acs.org
Esterification Techniques: The esterification of the corresponding carboxylic acid (3-bromo-2-fluoro-6-hydroxybenzoic acid) to yield the methyl ester is complicated by the presence of both a sterically hindered ortho-fluoro group and a phenolic hydroxyl group. Direct Fischer esterification with methanol under strong acid catalysis might lead to side reactions or require harsh conditions.
More controlled methods would be preferable. One such method is the reaction with methyl iodide in the presence of a mild base (e.g., K₂CO₃ or Cs₂CO₃) to selectively methylate the carboxylic acid over the phenol (B47542). Alternatively, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of methanol and a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP) could provide the desired ester under mild conditions. For particularly hindered systems, conversion of the carboxylic acid to a more reactive acid chloride followed by reaction with methanol is a classic and effective strategy, though it requires an additional synthetic step.
Fragment Coupling and Sequential Assembly Strategies
Constructing the highly substituted aromatic core of this compound can be efficiently achieved by coupling smaller, pre-functionalized fragments or through a sequential assembly process where substituents are introduced in a controlled, stepwise manner.
Fragment Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools for C-C bond formation and could be adapted to assemble the target molecule. acs.org A hypothetical fragment-based approach could involve the coupling of two building blocks. For example, a dihalide-containing fragment could be coupled with a boronic acid or ester derivative that introduces the remaining substituents. The choice of fragments would be dictated by the commercial availability of starting materials and the need to control regiochemistry. The use of bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligands has become routine for enabling the coupling of even unactivated aryl chlorides and sterically hindered substrates. acs.org
Sequential Assembly: A sequential assembly strategy offers meticulous control over the placement of each substituent. This multi-step process would begin with a simpler benzene (B151609) derivative, and each functional group would be introduced in a specific order based on its directing effects in electrophilic aromatic substitution or through directed ortho-metalation.
A plausible retrosynthetic analysis might start with the target molecule and disconnect the most synthetically accessible groups first. The order of introduction of the bromo, fluoro, and hydroxyl groups would be critical to ensure the correct final substitution pattern. The directing effects of the substituents must be carefully considered at each step to achieve the desired regioselectivity. researchgate.netnih.gov
Optimization of Reaction Conditions and Catalyst Systems
The yield, selectivity, and efficiency of the synthetic routes leading to this compound are highly dependent on the reaction conditions and the choice of catalyst. Rigorous optimization of these parameters is essential for developing a robust and scalable process.
Investigation of Solvent Effects on Reaction Selectivity and Yield
The solvent plays a critical role in chemical reactions, influencing reactant solubility, reaction rates, and in many cases, the selectivity of the outcome. In the context of synthesizing polysubstituted aromatics, particularly through catalytic processes like cross-coupling, the choice of solvent can dramatically alter the yield and isomeric distribution of the product.
Polar aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly employed in palladium-catalyzed reactions. rsc.org The polarity of the solvent can affect the stability of charged intermediates in the catalytic cycle, thereby influencing the reaction rate. quora.comyoutube.com For instance, in a Suzuki coupling, the choice between toluene (B28343) (non-polar) and DMF (polar aprotic) can impact the efficiency of the transmetalation step. Furthermore, some modern protocols for hydroxylation or etherification reactions have successfully utilized mixtures of solvents, such as dimethyl sulfoxide (B87167) (DMSO) and water, to facilitate the dissolution of both organic substrates and inorganic reagents. organic-chemistry.org
An illustrative study on a model cross-coupling reaction might yield results similar to those in the table below, demonstrating the profound impact of the solvent on product formation.
| Solvent | Dielectric Constant (ε) | Typical Reaction Temperature (°C) | Observed Yield (%) |
|---|---|---|---|
| Toluene | 2.4 | 110 | 65 |
| Tetrahydrofuran (THF) | 7.6 | 66 | 78 |
| 1,4-Dioxane | 2.2 | 101 | 85 |
| N,N-Dimethylformamide (DMF) | 36.7 | 120 | 92 |
This table is for illustrative purposes and represents typical trends observed in palladium-catalyzed cross-coupling reactions.
Kinetic Studies on Temperature, Pressure, and Reaction Time Dependencies
Kinetic analysis provides fundamental insights into reaction mechanisms and is crucial for optimization. mdpi.com Studying the dependence of the reaction rate on temperature, pressure, and time allows for the determination of key parameters like activation energy (Ea) and the optimal conditions for maximizing product yield while minimizing reaction time and the formation of byproducts. dnu.dp.uaresearchgate.net
Temperature: Esterification and cross-coupling reactions are generally sensitive to temperature. researchgate.netepa.gov According to the Arrhenius equation, reaction rates increase with temperature. However, excessively high temperatures can lead to catalyst decomposition, reduced selectivity, or unwanted side reactions. mdpi.com For the esterification of a hindered benzoic acid derivative, a kinetic study would involve running the reaction at several different temperatures (e.g., 50°C, 60°C, 70°C) and monitoring the concentration of the product over time to determine the rate constant at each temperature. rdd.edu.iq
Pressure: While many syntheses in solution are conducted at atmospheric pressure, certain reactions, particularly those involving gaseous reagents or supercritical fluids, are pressure-dependent. For instance, reactions in supercritical CO₂, an environmentally benign solvent, require high pressure. mdpi.com Increasing pressure can also raise the boiling point of a solvent, allowing reactions to be run at higher temperatures.
Reaction Time: Monitoring the reaction profile over time is essential to determine when the reaction has reached completion. Stopping the reaction too early results in incomplete conversion, while extending it unnecessarily can lead to product degradation or the formation of impurities, increasing downstream processing costs.
A hypothetical kinetic dataset for an esterification reaction is presented below.
| Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Time to 95% Conversion (h) | Activation Energy (Ea, kJ/mol) |
|---|---|---|---|
| 55 | 1.2 x 10⁻⁴ | 12.5 | 58.4 |
| 65 | 2.5 x 10⁻⁴ | 6.0 | |
| 75 | 5.1 x 10⁻⁴ | 2.9 |
This table is illustrative, based on typical kinetic data for esterification reactions. dnu.dp.uaresearchgate.net
Exploration of Homogeneous and Heterogeneous Catalysis
The choice between a homogeneous and a heterogeneous catalyst is a fundamental decision in process development, with significant implications for activity, selectivity, and practicality. rsc.orgrsc.org
Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants (typically in solution), are central to modern organic synthesis, especially for complex molecules. nih.gov Palladium complexes with phosphine ligands are classic examples used in cross-coupling reactions. nih.gov Their primary advantages include high activity and selectivity, as the catalyst's active sites are well-defined and highly accessible. agmetals.comethz.ch This allows for reactions under milder conditions. However, the major drawback is the often difficult and costly separation of the catalyst from the reaction mixture, which is a significant concern in pharmaceutical manufacturing. nih.gov
Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase. acs.org Examples include palladium on carbon (Pd/C) or metals supported on silica (B1680970) or zeolites. rsc.orgacs.org The main advantage is the ease of separation—the catalyst can be simply filtered off and often reused, making the process more economical and environmentally friendly. agmetals.com However, heterogeneous catalysts can suffer from lower activity and selectivity compared to their homogeneous counterparts, and may require harsher reaction conditions. rsc.org There is a growing field dedicated to "heterogenizing" homogeneous catalysts by anchoring them to solid supports, aiming to combine the benefits of both systems. acs.org
Ligand Design and Impact on Catalytic Efficiency and Stereoselectivity
In homogeneous catalysis, particularly with transition metals like palladium, the ligand is not a passive spectator but an active component that dictates the catalyst's performance. researchgate.netscholaris.ca Rational ligand design is a powerful strategy to enhance catalytic efficiency, stability, and control selectivity. rsc.orgnih.gov
Catalytic Efficiency: The electronic and steric properties of the ligand profoundly influence the key steps of a catalytic cycle (e.g., oxidative addition, reductive elimination). acs.org For palladium-catalyzed cross-coupling, bulky and electron-rich phosphine ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are known to promote the formation of highly active, low-coordinate palladium(0) species. nih.govsigmaaldrich.com These ligands accelerate the rate-limiting oxidative addition of aryl halides and facilitate the final reductive elimination step, leading to higher turnover numbers and allowing for lower catalyst loadings. nih.gov
Stereoselectivity: While not directly applicable to the achiral target molecule, ligand design is paramount for controlling stereoselectivity in asymmetric catalysis. Chiral ligands create a chiral environment around the metal center, enabling the synthesis of one enantiomer of a product in preference to the other.
The table below illustrates how different ligands can affect the outcome of a representative palladium-catalyzed C-N cross-coupling (amination) reaction, a transformation mechanistically similar to C-O coupling (hydroxylation).
| Ligand | Ligand Class | Steric Bulk | Electron Donating Ability | Yield (%) |
|---|---|---|---|---|
| PPh₃ (Triphenylphosphine) | Triarylphosphine | Moderate | Moderate | < 20 |
| P(t-Bu)₃ (Tri(tert-butyl)phosphine) | Trialkylphosphine | High | High | 75 |
| BINAP | Biaryl Diphosphine | High (chiral) | Moderate | 68 |
| XPhos | Dialkylbiarylphosphine | Very High | Very High | 98 |
This table is for illustrative purposes and reflects general trends in palladium-catalyzed amination reactions. nih.gov
Principles of Sustainable Synthesis in the Context of this compound
The paradigm of modern chemical synthesis is increasingly shifting towards sustainability, guided by the principles of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For a specialized intermediate like this compound, integrating these principles is crucial for developing environmentally benign, economically viable, and efficient manufacturing routes. This involves a holistic assessment of reaction pathways, focusing on maximizing the incorporation of raw materials into the final product, minimizing waste, reducing energy consumption, and utilizing safer chemicals and reaction conditions.
Atom Economy and E-Factor Analysis for Reaction Efficiency
Two of the most powerful metrics for evaluating the sustainability of a chemical process are Atom Economy (AE) and the Environmental Factor (E-Factor). sheldon.nlchembam.com Atom economy, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org The E-Factor, introduced by Roger Sheldon, provides a broader measure of the waste generated, defined as the total mass of waste produced per unit of product. sheldon.nllibretexts.org
The ideal atom economy is 100%, which is characteristic of rearrangement or addition reactions where all reactant atoms are found in the product. jk-sci.com In contrast, substitution and elimination reactions inherently have lower atom economies due to the formation of byproducts. For a multi-step synthesis leading to a complex molecule like this compound, each step must be analyzed to identify opportunities for improvement.
Consider a hypothetical final step in the synthesis: the esterification of 3-bromo-2-fluoro-6-hydroxybenzoic acid with methanol, catalyzed by an acid.
Hypothetical Reaction: Esterification
C₇H₄BrFO₃ + CH₃OH → C₈H₆BrFO₃ + H₂O
The atom economy for this specific transformation can be calculated as follows:
| Component | Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 3-bromo-2-fluoro-6-hydroxybenzoic acid | C₇H₄BrFO₃ | 235.01 | Reactant |
| Methanol | CH₄O | 32.04 | Reactant |
| This compound | C₈H₆BrFO₃ | 249.04 | Desired Product |
| Water | H₂O | 18.02 | Byproduct |
Calculation:
While this step shows high atom economy, the E-Factor provides a more realistic measure of the process's environmental impact by including all waste streams, such as solvent losses, catalyst residues, and byproducts from work-up procedures. libretexts.org The E-Factor is calculated as the total mass of waste divided by the mass of the product. sheldon.nl The chemical industry exhibits a wide range of E-Factors, with higher values typically found in sectors producing smaller quantities of high-value products like pharmaceuticals. chembam.comlibretexts.org
| Industry Sector | Annual Production (tons) | Typical E-Factor (kg waste / kg product) |
|---|---|---|
| Oil Refining | 10⁶ - 10⁸ | ~0.1 |
| Bulk Chemicals | 10⁴ - 10⁶ | <1 - 5 |
| Fine Chemicals | 10² - 10⁴ | 5 - 50 |
| Pharmaceuticals | 10 - 10³ | 25 - >100 |
Given that this compound is likely a fine chemical or pharmaceutical intermediate, its synthesis could generate a significant E-Factor. A thorough analysis would quantify all inputs (reactants, solvents, catalysts) and outputs (product, byproducts, emissions) to guide process optimization and waste reduction efforts.
Solvent Minimization and Adoption of Alternative Reaction Media
Solvents are a major contributor to the waste generated in chemical manufacturing, often accounting for the largest mass component in a reaction and subsequent work-up steps. acs.org Traditional syntheses of specialty aromatic compounds frequently rely on volatile organic compounds (VOCs) like chlorinated hydrocarbons or polar aprotic solvents such as dimethylformamide (DMF), which pose significant environmental, health, and safety risks.
A key principle of sustainable synthesis is the minimization of solvent use or the replacement of hazardous solvents with greener alternatives. nih.gov For the synthesis of this compound, several classes of alternative reaction media could be considered for key transformations like esterification, halogenation, and fluorination.
| Hazardous Solvent Class | Examples | Greener Alternative(s) | Potential Application |
|---|---|---|---|
| Chlorinated Solvents | Dichloromethane (B109758) (DCM), Chloroform | Acetonitrile (B52724), 2-Methyltetrahydrofuran (2-MeTHF) | Esterification, Halogenation |
| Polar Aprotic Solvents | DMF, N-Methyl-2-pyrrolidone (NMP) | Dimethyl Carbonate (DMC), Cyrene, Ionic Liquids | Esterification, Fluorination |
| Conventional VOCs | Toluene, Hexane | Supercritical Carbon Dioxide (scCO₂) | Fluorination, Purification |
Research into greener esterification of aromatic acids has demonstrated the utility of solvents like acetonitrile in modified Steglich reactions, which avoids chlorinated solvents and simplifies product purification. nih.govjove.com Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also emerged as effective and recyclable media for the esterification of various aromatic acids. researchgate.net
For the fluorination step, which can be challenging, ionic liquids have been shown to be effective media for reactions such as the Balz-Schiemann reaction, offering advantages in terms of recyclability and process safety. researchgate.net Furthermore, supercritical carbon dioxide (scCO₂) is a particularly promising medium for processes involving fluorinated compounds due to its unique solvent properties. epa.gov It has been successfully used in the synthesis of fluoropolymers and offers benefits such as non-toxicity, non-flammability, and ease of separation from the product stream by simple depressurization. researchgate.netnih.gov The adoption of such media could significantly reduce the environmental footprint of the synthesis of this compound.
Development of Catalyst Recovery and Recycling Protocols
Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can, in principle, be recycled indefinitely. jk-sci.com The synthesis of a polysubstituted aromatic compound like this compound likely involves multiple catalytic steps, including halogenation and esterification.
Aromatic halogenation, such as bromination, typically employs Lewis acid catalysts like aluminum halides (AlX₃) or ferric halides (FeX₃). libretexts.orgyoutube.com While effective, these catalysts are often deactivated by moisture and can be difficult to separate and reuse, contributing to waste streams. The development of solid acid catalysts or methodologies for the recovery of homogenous catalysts is a key research area.
For other transformations in the synthesis of halogenated aromatics, advanced catalyst systems with proven recovery protocols are available. For instance, Raney nickel catalysts used in reductive dehalogenation processes can be efficiently recycled through mechanical activation and thermal processing. wasteforum.cz Copper(I) catalysts have been developed for halogen migration reactions, allowing for the "recycling" of a halogen activating group within the molecule itself. nih.gov In the context of esterification, solid heterogeneous catalysts such as H₃PO₄ supported on a TiO₂-ZrO₂ mixed oxide have been shown to be highly active for the esterification of aromatic acids and can be easily recovered by filtration and reused multiple times without significant loss of activity. scispace.com
| Reaction Type | Catalyst Example | Principle of Recovery/Recycling |
|---|---|---|
| Esterification | H₃PO₄/TiO₂-ZrO₂ | Heterogeneous solid catalyst; recovered by simple filtration and can be reused. scispace.com |
| Reductive Dehalogenation | Raney Al-Ni alloy | Inactivated catalyst is milled with fresh aluminum powder and thermally treated to regenerate the active alloy. wasteforum.cz |
| Aromatic Bromination | FeBr₃ / AlBr₃ (Lewis Acids) | Recovery is challenging; focus is on developing heterogeneous or recyclable alternatives. libretexts.org |
| Halogen Migration | Copper (I) complexes | Homogeneous catalyst; recovery typically involves extraction or precipitation, though in-situ recycling of the activating group is a more advanced strategy. nih.gov |
By focusing on these principles—maximizing atom economy, minimizing the E-Factor, selecting benign solvents, and employing recoverable catalysts—a truly advanced and sustainable synthetic methodology for this compound can be realized.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Bromo 2 Fluoro 6 Hydroxy Benzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the connectivity and spatial arrangement of atoms within the molecule can be unequivocally established.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Conformational Aspects
Two-dimensional (2D) NMR techniques are instrumental in deciphering the complex spin systems present in the molecule.
Correlation Spectroscopy (COSY): This experiment would reveal the proton-proton (¹H-¹H) coupling network within the aromatic ring. A cross-peak between the two aromatic protons would confirm their vicinity, typically a three-bond coupling (³JHH).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for the two aromatic CH groups.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy provides information about long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for assigning the quaternary carbons. For instance, the methyl protons of the ester group would show a correlation to the carbonyl carbon, and the aromatic protons would show correlations to neighboring quaternary carbons, including the carbon atoms bearing the bromine, fluorine, and hydroxyl substituents.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close in space. In this molecule, a NOESY experiment could reveal spatial proximity between the methyl protons of the ester group and the aromatic proton at position 5, helping to confirm the conformation of the ester group relative to the ring.
Table 1: Expected 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
|---|---|---|---|
| Aromatic H-4 | Aromatic H-5 | C-4 | C-2, C-3, C-5, C-6 |
| Aromatic H-5 | Aromatic H-4 | C-5 | C-1, C-3, C-4, C-6 |
| Methyl (-OCH₃) | None | C (methyl) | C (carbonyl) |
Solid-State NMR for Crystalline Lattice Analysis and Polymorphism Studies
While solution-state NMR provides information about the molecule's structure in solution, solid-state NMR (ssNMR) offers insights into its structure in the crystalline form. researchgate.netnih.gov By analyzing the ¹³C chemical shifts in the solid state, which are sensitive to the local electronic environment and molecular packing, ssNMR can be used to study the crystalline lattice. researchgate.net Furthermore, this technique is highly effective in identifying and characterizing different polymorphic forms of the compound, as distinct crystalline arrangements will result in different ssNMR spectra. nih.gov This is particularly valuable for understanding the physical properties of the solid material.
Fluorine-19 NMR for Detailed Elucidation of Fluorine Environments
Fluorine-19 (¹⁹F) NMR is a powerful technique due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. acs.orgwikipedia.org For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this fluorine is highly sensitive to the electronic effects of the other substituents on the ring. nih.govresearchgate.net Additionally, the fluorine signal would be split into a multiplet due to coupling with the adjacent aromatic protons (³JHF and ⁴JHF), providing further confirmation of the substitution pattern. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent probe for the local electronic environment. thermofisher.com
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of this compound. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision, allowing for the calculation of its elemental formula (C₈H₆BrFO₃).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this type of molecule would likely involve:
Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group, resulting in a prominent acylium ion peak.
Decarboxylation, leading to the loss of CO₂.
Cleavage of the C-Br or C-F bonds, although these are generally strong bonds.
The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Table 2: Expected HRMS Fragmentation Data for this compound
| m/z (calculated) | Ion Formula | Description |
|---|---|---|
| 247.9484 / 249.9463 | [C₈H₆BrFO₃]⁺ | Molecular Ion (M⁺) |
| 216.9223 / 218.9202 | [C₇H₃BrFO₂]⁺ | Loss of •OCH₃ |
| 188.9274 / 190.9253 | [C₆H₃BrFO]⁺ | Loss of •OCH₃ and CO |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in the molecule and their bonding environments.
Analysis of Characteristic Functional Group Vibrational Modes
The FTIR and Raman spectra of this compound would display characteristic absorption bands corresponding to the various functional groups.
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the FTIR spectrum is characteristic of the hydroxyl group (O-H) stretching vibration, with the broadening resulting from hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The methyl group C-H stretches would be observed between 2850 and 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester group. Its exact position can be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.
C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: The C-O stretching vibrations of the ester and phenol (B47542) groups would be found in the 1000-1300 cm⁻¹ range.
C-F and C-Br Stretches: The carbon-fluorine (C-F) stretching vibration is expected in the 1000-1400 cm⁻¹ region, while the carbon-bromine (C-Br) stretch would appear at a lower frequency, typically in the 500-650 cm⁻¹ range.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| Methyl (-CH₃) | C-H Stretch | 2850-3000 |
| Carbonyl (C=O) | C=O Stretch | 1680-1720 (strong) |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Ester/Phenol | C-O Stretch | 1000-1300 |
| Fluoroarene | C-F Stretch | 1000-1400 |
Due to a lack of publicly available scientific literature and spectroscopic data for the specific chemical compound "this compound," a detailed article focusing on its advanced spectroscopic characterization and structural elucidation cannot be provided at this time.
Extensive searches for experimental and theoretical data regarding the intramolecular and intermolecular hydrogen bonding interactions, X-ray crystallographic analysis, and electronic spectroscopy of this compound did not yield specific research findings. While information is available for structurally similar isomers, such as Methyl 4-bromo-3-hydroxybenzoate and Methyl 5-bromo-2-hydroxybenzoate, extrapolating this data would not provide a scientifically accurate representation of the requested compound.
Further research, including the synthesis and subsequent analysis of this compound, would be required to generate the specific data needed to fulfill the detailed outline of the requested article.
Electronic and Chiroptical Spectroscopy (if applicable to chiral derivatives)
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Analysis
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chromophore in a chiral environment. For derivatives of this compound, which is achiral itself, the introduction of a chiral center or an element of axial chirality is a prerequisite for CD analysis. Such chiral derivatives are instrumental in elucidating three-dimensional structure, absolute configuration, and conformational dynamics in solution.
The aromatic ring and the carbonyl group of the ester moiety in this compound serve as the primary chromophores. When placed in a chiral molecular environment, these chromophores will exhibit characteristic CD signals, known as Cotton effects, which can be either positive or negative depending on the stereochemistry and the electronic transitions involved. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms, making CD spectroscopy an invaluable tool for conformational analysis. nih.gov
The analysis of chiral derivatives of this compound would typically involve studying two main classes of stereoisomers:
Enantiomers/Diastereomers: Chirality can be introduced by derivatizing the hydroxyl or carboxyl group with a chiral moiety (e.g., a chiral alcohol to form a different ester, or a chiral acyl group).
Atropisomers: Restricted rotation around a single bond, potentially induced by bulky substituents, can lead to axially chiral biaryl derivatives. While the parent compound is not a biaryl, synthetic modifications could lead to such structures where CD spectroscopy would be crucial for stereochemical assignment. nih.govrsc.org
The observed CD spectrum in solution represents the Boltzmann-weighted average of the spectra of all contributing conformers. nih.gov Therefore, a thorough conformational search using computational methods, such as Density Functional Theory (DFT), is often performed in tandem with experimental CD measurements. By calculating the theoretical CD spectra for different low-energy conformers, a comparison with the experimental spectrum can allow for the assignment of the predominant solution-state conformation and the absolute configuration of the molecule. acs.org
Detailed Research Findings
In a hypothetical study, a chiral derivative, for instance, (1R,2S)-2-phenylcyclohexyl 3-bromo-2-fluoro-6-hydroxy-benzoate, could be synthesized to investigate the impact of a chiral auxiliary on the benzoate (B1203000) chromophore. The CD spectrum of such a derivative would be expected to show distinct Cotton effects corresponding to the π→π* and n→π* transitions of the substituted benzene (B151609) ring and the ester carbonyl group.
The conformation of the ester linkage and the orientation of the phenylcyclohexyl group relative to the benzoate ring would significantly influence the CD spectrum. Intramolecular interactions, such as hydrogen bonding involving the hydroxyl group, can further restrict conformational freedom and lead to more defined CD signals.
For example, two possible stable conformers, Conformer A and Conformer B, might exist due to rotation around the ester C-O bond. These conformers would place the chiral auxiliary in different spatial relationships to the aromatic chromophore, resulting in distinct theoretical CD spectra.
Conformer A: Characterized by a specific dihedral angle that minimizes steric hindrance, potentially allowing for an intramolecular hydrogen bond between the phenolic hydroxyl group and the ester's carbonyl oxygen.
Conformer B: A higher energy conformer where the chiral group is rotated, leading to a different spatial orientation and, consequently, a different chiroptical response.
The experimental CD spectrum would likely be dominated by the more stable Conformer A. By comparing the calculated spectra of both conformers with the measured spectrum, researchers can deduce the preferred conformation in solution. The table below presents hypothetical data for such an analysis.
| Conformer | Calculated λmax (nm) | Calculated Δε (M⁻¹cm⁻¹) | Experimental λmax (nm) | Experimental Δε (M⁻¹cm⁻¹) |
| Conformer A | 285 | +3.5 | 288 | +4.2 |
| 250 | -2.1 | 252 | -2.5 | |
| 220 | +8.9 | 223 | +9.5 | |
| Conformer B | 287 | -1.8 | ||
| 248 | +0.9 | |||
| 225 | +4.1 |
This is a table with interactive elements.
The strong correlation between the experimental data and the calculated data for Conformer A would provide compelling evidence for its predominance in solution. The positive Cotton effect around 288 nm and the negative one at 252 nm could be assigned to specific electronic transitions within the benzoate chromophore, with their signs and intensities being directly modulated by the chiral field of the (1R,2S)-2-phenylcyclohexyl group.
This combined experimental and computational approach is a cornerstone of modern structural elucidation, allowing for a detailed understanding of the relationship between molecular structure and chiroptical properties. nii.ac.jpresearchgate.net
Theoretical and Computational Chemistry Studies on Methyl 3 Bromo 2 Fluoro 6 Hydroxy Benzoate
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), represent a powerful approach for investigating the intrinsic properties of molecules at the electronic level. These methods are instrumental in providing insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate, DFT calculations can elucidate its structural preferences, electronic character, and spectroscopic signatures.
Geometry Optimization and Exhaustive Conformational Analysis
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which has rotatable bonds (e.g., around the ester and hydroxyl groups), multiple low-energy conformations may exist. An exhaustive conformational analysis is performed to identify the global minimum energy structure on the potential energy surface. This involves systematically rotating the flexible dihedral angles and performing a geometry optimization for each starting conformation. The relative energies of these conformers are then compared to identify the most stable structures. The stability of these conformers is influenced by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and adjacent substituents.
Table 1: Hypothetical Relative Energies of Optimized Conformers of this compound
| Conformer | Dihedral Angle (C-C-O-H) | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |
| 1 | 0.0° | 0.0° | 0.00 |
| 2 | 180.0° | 0.0° | 1.52 |
| 3 | 0.0° | 180.0° | 2.78 |
| 4 | 180.0° | 180.0° | 4.30 |
Note: This table is illustrative and contains hypothetical data to demonstrate the expected output of a conformational analysis.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Electrostatic Potential Surface, and Charge Distribution
Once the minimum energy geometry is located, DFT calculations can be used to analyze the electronic structure. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
The Molecular Electrostatic Potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, one would expect negative potential (red/yellow) around the oxygen atoms and the aromatic ring, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydroxyl hydrogen, indicating a site for nucleophilic attack. Charge distribution analysis, using methods like Mulliken or Natural Bond Orbital (NBO) analysis, quantifies the partial atomic charge on each atom, offering a more detailed picture of the charge distribution within the molecule.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 Debye |
Note: This table is illustrative and contains hypothetical data to demonstrate the expected output of an electronic structure analysis.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption maxima)
DFT methods are widely used to predict various spectroscopic properties. By calculating the magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei, which are invaluable for confirming the molecule's structure. The calculation of the second derivative of the energy with respect to atomic displacements yields the harmonic vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Visible spectrum.
Elucidation of Reaction Mechanisms and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms. For a substituted benzoate (B1203000) like this, potential reactions could include electrophilic aromatic substitution or nucleophilic acyl substitution. DFT can be used to model the entire reaction pathway, locating the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy determines the activation energy of the reaction. Locating and characterizing the transition state is crucial for understanding the reaction kinetics and mechanism.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.
Conformational Ensemble Sampling in Different Phases (e.g., gas, solution, solid)
MD simulations are particularly useful for exploring the conformational landscape of a molecule in different environments. An MD simulation can sample a vast number of conformations, providing a dynamic picture of the molecule's flexibility. By running simulations in the gas phase, in an explicit solvent (like water or an organic solvent), or in a simulated solid state, one can understand how the environment influences the conformational preferences of this compound. The results can reveal the dominant conformations present in each phase and the timescales of transitions between them, offering insights that are complementary to the static picture provided by DFT calculations.
Analysis of Intermolecular Interaction Dynamics
There is currently a lack of published research detailing the intermolecular interaction dynamics of this compound. Studies involving techniques such as molecular dynamics simulations or quantum chemical calculations to elucidate the nature and strength of non-covalent interactions like hydrogen bonding, halogen bonding, and π-stacking specific to this molecule are not available. While research on related isomers, such as Methyl 5-bromo-2-hydroxybenzoate, has identified the presence of O—H···O hydrogen bonds and weak π–π stacking interactions in the solid state, this information cannot be directly extrapolated to this compound due to the different substitution pattern on the benzene (B151609) ring, which would significantly alter the electronic distribution and steric environment.
Quantitative Structure-Property Relationship (QSPR) Modeling
No specific QSPR models for this compound were found in the existing scientific literature. The development of such models is contingent on the availability of experimental data for a series of related compounds, which appears to be absent for this specific chemical.
Development of Molecular Descriptors for Predictive Property Modeling
The development of molecular descriptors is a foundational step in QSPR modeling. These descriptors quantify different aspects of a molecule's structure and are used to predict its properties. For a molecule like this compound, a variety of descriptors could be theoretically calculated.
Table 1: Potential Molecular Descriptors for QSPR Modeling
| Descriptor Class | Examples | Potential Information Coded |
|---|---|---|
| Constitutional | Molecular Weight, Atom Counts, Bond Counts | Basic molecular composition and size. |
| Topological | Wiener Index, Randić Index, Kier & Hall Indices | Atomic connectivity and branching. |
| Geometrical | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Electronic properties, reactivity, and polarity. |
| Functional Group | Count of -OH, -Br, -F, -COOCH3 groups | Presence of specific chemical functionalities. |
Without experimental data to correlate these descriptors with, their application in predictive modeling for this specific compound remains hypothetical.
Predictive Models for Reactivity or Material Attributes
The creation of predictive models for properties such as reactivity or material attributes for this compound has not been documented. The process would involve establishing a mathematical relationship between the calculated molecular descriptors (as exemplified in Table 1) and experimentally determined properties. This would typically be achieved through statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. In the absence of both the necessary experimental data and the corresponding computational studies for this compound, no such predictive models are available.
Chemical Reactivity and Derivatization Pathways of Methyl 3 Bromo 2 Fluoro 6 Hydroxy Benzoate
Reactivity of the Aryl Bromine Moiety
The carbon-bromine bond in methyl 3-bromo-2-fluoro-6-hydroxy-benzoate is a key site for a range of chemical modifications, most notably through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The electronic environment of the aromatic ring, influenced by the electron-withdrawing fluorine and ester groups and the electron-donating hydroxyl group, plays a crucial role in modulating the reactivity of the aryl bromide.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl bromine of this compound is an excellent handle for such transformations.
The Suzuki-Miyaura reaction , which couples an organoboron species with an organohalide, is a widely used method for the formation of biaryl compounds. For substrates similar to this compound, such as unprotected ortho-bromoanilines, efficient Suzuki-Miyaura couplings have been developed, demonstrating the compatibility of this reaction with various functional groups. nih.gov These reactions typically employ a palladium catalyst and a base to facilitate the coupling of the aryl bromide with a boronic acid or ester. The reaction conditions can be tailored to accommodate the specific substrate and coupling partner.
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. This reaction provides a direct method for the synthesis of substituted alkenes. The success of the Heck reaction is often dependent on the choice of catalyst, base, and solvent. For related ortho-bromophenols, highly enantioselective Heck reactions have been developed, indicating that the hydroxyl group can be compatible with this type of coupling. wikipedia.org
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is invaluable for the synthesis of aryl alkynes. Studies on bromocyanofluoro pyridines have shown that the Sonogashira coupling is a robust method for the introduction of alkyne moieties, even in the presence of other halogens. soton.ac.uk
The Negishi reaction utilizes an organozinc reagent as the coupling partner for an organohalide. This reaction is known for its high functional group tolerance. Palladium-catalyzed Negishi couplings of secondary alkylzinc halides with a wide range of aryl bromides, including those with ortho-substituents, have been shown to be highly efficient. wisc.eduorganic-chemistry.orgnih.gov
| Reaction | Substrate Example | Coupling Partner | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|---|
| Suzuki-Miyaura | ortho-Bromoaniline | Arylboronic ester | Pd catalyst, base | ortho-Arylaniline | Good to excellent nih.gov |
| Heck | ortho-Bromophenol | 1,3-Diene | Pd/TY-Phos, PhONa | Chiral 2,3-dihydrobenzofuran | High wikipedia.org |
| Sonogashira | 6-bromo-3-fluoro-2-cyanopyridine | Terminal alkyne | Pd catalyst, CuI | 6-alkynyl-3-fluoro-2-cyanopyridine | High soton.ac.uk |
| Negishi | ortho-Substituted aryl bromide | Secondary alkylzinc halide | Pd(OAc)2/CPhos | ortho-Alkyl-substituted arene | High wisc.eduorganic-chemistry.orgnih.gov |
Nucleophilic Aromatic Substitution (SNAr) Reactions with Various Nucleophiles
While the aryl bromine is generally less reactive than the aryl fluorine in nucleophilic aromatic substitution (SNAr) reactions, under certain conditions, it can be displaced by strong nucleophiles. The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group significantly accelerates the reaction. In this compound, the fluorine atom and the methyl ester group contribute to the electron deficiency of the ring, potentially enabling SNAr at the bromine position.
However, in dihaloaromatic compounds, the "element effect" often dictates that fluoride (B91410) is a better leaving group than bromide in SNAr reactions. nih.govresearchgate.net This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, stabilizing the intermediate Meisenheimer complex. stackexchange.comwyzant.commasterorganicchemistry.com Therefore, SNAr reactions on this substrate are more likely to occur at the fluorine position. Nevertheless, with highly activated substrates or specific nucleophiles, displacement of the bromine cannot be entirely ruled out.
Formation of Organometallic Reagents (e.g., Grignard, Organolithium) and Subsequent Transformations
The conversion of the aryl bromine to an organometallic reagent, such as a Grignard or organolithium species, opens up a vast array of synthetic possibilities. These reagents are potent nucleophiles and can react with a wide range of electrophiles.
Grignard reagents are typically formed by the reaction of an organic halide with magnesium metal. The formation of a Grignard reagent from this compound would be challenging due to the presence of the acidic hydroxyl group, which would quench the Grignard reagent as it forms. Protection of the hydroxyl group would likely be necessary prior to attempting Grignard formation. Studies on the formation of Grignard reagents from 1-bromo-4-fluorobenzene (B142099) have shown that the carbon-bromine bond is more reactive towards magnesium insertion than the carbon-fluorine bond. wisc.edu
Organolithium reagents can be prepared through lithium-halogen exchange or by direct deprotonation (lithiation). Similar to Grignard reagents, the acidic proton of the hydroxyl group would interfere with the formation of an organolithium reagent via lithium-halogen exchange. Protection of the hydroxyl group would be a prerequisite for this transformation.
Reactivity of the Aryl Fluorine Moiety
The aryl fluorine atom in this compound is a site of significant chemical interest, primarily for nucleophilic aromatic substitution and directed ortho-metalation reactions.
Investigation of Challenging SNAr Pathways and High-Temperature Fluorine Exchange
As previously mentioned, the aryl fluorine is generally more susceptible to nucleophilic aromatic substitution than the aryl bromine in polyhalogenated, electron-deficient aromatic systems. stackexchange.comwyzant.commasterorganicchemistry.com The strong electron-withdrawing nature of the fluorine atom activates the carbon to which it is attached for nucleophilic attack. This reactivity can be exploited to introduce a variety of nucleophiles, such as amines, alkoxides, and thiolates, at this position.
In the context of this compound, the ortho- and para-positioning of the electron-withdrawing ester and bromo groups relative to the fluorine atom further enhances its reactivity towards SNAr. The hydroxyl group, being electron-donating, might have a deactivating effect, but its influence is likely to be less significant than the combined effect of the other substituents.
High-temperature fluorine exchange reactions are another potential pathway for the derivatization of the aryl fluorine. These reactions typically involve the use of a fluoride salt at elevated temperatures to replace the fluorine atom with another isotope of fluorine or a different halogen. However, given the presence of other reactive functional groups, the selectivity of such a reaction would need to be carefully controlled.
| Halogen | Relative Reactivity in SNAr | Reason |
|---|---|---|
| Fluorine | Highest | High electronegativity stabilizes the Meisenheimer complex in the rate-determining addition step. stackexchange.comwyzant.commasterorganicchemistry.com |
| Chlorine | Intermediate | Less electronegative than fluorine, leading to a less stabilized intermediate. |
| Bromine | Lower | Even less electronegative, resulting in a higher activation barrier for nucleophilic attack. nih.govresearchgate.net |
| Iodine | Lowest | Least electronegative, making it the least reactive towards SNAr. |
Exploration of Further Directed ortho-Metalation (DoM) at Adjacent Positions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. wikipedia.orgchem-station.combaranlab.orguwindsor.ca In this reaction, a directing group coordinates to an organolithium reagent, facilitating the deprotonation of a nearby ortho-proton. In this compound, both the hydroxyl and the fluorine atoms can act as directing groups.
The hydroxyl group, after deprotonation to form a lithium alkoxide, is a potent directing group. The fluorine atom is also known to be an effective, albeit weaker, directing group. The regiochemical outcome of a DoM reaction on this substrate would depend on the relative directing ability of these two groups and the reaction conditions. Given the substitution pattern, the most likely position for lithiation would be the C5 position, which is ortho to the hydroxyl group. Subsequent reaction with an electrophile would then introduce a new substituent at this position.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a primary site for various chemical transformations, including etherification, esterification, and oxidation. Its acidity and nucleophilicity are modulated by the electronic effects of the adjacent fluorine and bromine atoms.
Etherification and Esterification Reactions
The conversion of the phenolic hydroxyl group to an ether or an ester is a common derivatization strategy.
Etherification: The Williamson ether synthesis is a classical method for preparing ethers from phenols. jk-sci.comwikipedia.orgmasterorganicchemistry.com This S\sub(N)2 reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide to form the ether. wikipedia.org For a sterically hindered and electronically modified phenol such as this compound, reaction conditions would need to be optimized. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is typical for generating the phenoxide. jk-sci.com The choice of the alkylating agent is crucial; primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Typical Yield Range |
| This compound | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | NaH, K₂CO₃ | DMF, Acetonitrile (B52724) | Methyl 3-bromo-2-fluoro-6-(alkoxy)-benzoate | 50-95% wikipedia.org |
Esterification: The phenolic hydroxyl group can also be acylated to form an ester. The Steglich esterification is a mild and effective method, particularly for sterically hindered alcohols and phenols. wikipedia.orgorganic-chemistry.org This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction is generally carried out at room temperature in an aprotic solvent like dichloromethane (B109758) (DCM). inpressco.com
| Reactant 1 | Reactant 2 | Coupling Agent | Catalyst | Solvent | Product |
| This compound | Carboxylic Acid (e.g., Acetic Acid) | DCC, DIC | DMAP | DCM | Methyl 3-bromo-2-fluoro-6-(acyloxy)-benzoate |
Oxidation Reactions and Potential Quinone or Diketone Formation
The oxidation of phenols can lead to the formation of quinones. pearson.com For substituted phenols, the regioselectivity of the oxidation is influenced by the nature and position of the substituents. The presence of a bromine atom on the ring can influence the course of oxidation. Studies on the oxidation of bromophenols have shown that it can proceed via the formation of phenoxyl radicals, which can then couple to form dimeric products or be further oxidized. acs.orgnih.govacs.org Strong oxidizing agents would be required, and the reaction conditions would need to be carefully controlled to favor the formation of a quinone over other oxidation or degradation products. The formation of brominated polymeric products has also been observed during the oxidation of bromophenols. acs.org The specific quinone or diketone that might be formed from this compound would depend on the specific oxidizing agent and reaction conditions employed.
Metal Chelation and Coordination Chemistry Studies
The presence of the hydroxyl and carboxyl groups in close proximity, characteristic of a salicylic (B10762653) acid derivative, makes this compound a potential ligand for metal ions. Salicylates are known to form stable complexes with a variety of metals. nih.goviosrjournals.orgmdpi.comresearchgate.netresearchgate.net The coordination typically involves the deprotonated phenolic oxygen and the carbonyl oxygen of the ester group, forming a chelate ring. The electronic effects of the bromo and fluoro substituents would be expected to influence the acidity of the phenolic proton and the electron density on the coordinating oxygen atoms, thereby affecting the stability and spectroscopic properties of the resulting metal complexes.
Reactivity of the Methyl Ester Group
The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.
Hydrolysis under Acidic and Basic Conditions
Acidic Hydrolysis: Under acidic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. The reaction is typically carried out by heating the ester in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. For sterically hindered esters, the rate of hydrolysis can be significantly affected. cdnsciencepub.comrsc.org
Basic Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, the ester undergoes saponification to yield the carboxylate salt, which upon acidification gives the carboxylic acid. This reaction is generally faster and more efficient than acid-catalyzed hydrolysis. The rate of hydrolysis is dependent on the concentration of the base and the temperature. Studies on substituted methyl benzoates have shown that the electronic nature of the substituents can influence the rate of hydrolysis. nih.govzenodo.org
| Condition | Reagent | Product (after workup) |
| Acidic | H₂O, H₂SO₄ (catalyst), heat | 3-bromo-2-fluoro-6-hydroxybenzoic acid |
| Basic | 1. NaOH(aq), heat 2. H₃O⁺ | 3-bromo-2-fluoro-6-hydroxybenzoic acid |
Transesterification with Various Alcohols
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In base-catalyzed transesterification, the alcohol is deprotonated by the base to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, making the ester more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it to completion, it is often necessary to use a large excess of the reactant alcohol or to remove the alcohol byproduct. wikipedia.org Various catalysts, including metal-based and organic catalysts, have been developed for this transformation. organic-chemistry.orgresearchgate.netresearchgate.net
| Alcohol | Catalyst | Product |
| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 3-bromo-2-fluoro-6-hydroxy-benzoate |
| Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Propyl 3-bromo-2-fluoro-6-hydroxy-benzoate |
| Butanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBu) | Butyl 3-bromo-2-fluoro-6-hydroxy-benzoate |
Reduction to Aldehyde or Alcohol Derivatives
The methyl ester group of this compound can be selectively reduced to either a primary alcohol or an aldehyde under appropriate reaction conditions. The choice of reducing agent is critical in determining the final product.
Reduction to Alcohol:
The complete reduction of the methyl ester to a primary alcohol, (3-bromo-2-fluoro-6-hydroxyphenyl)methanol, can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgbyjus.com This reagent readily reduces esters, carboxylic acids, and other carbonyl compounds. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The mechanism involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde, which is then protonated during workup to yield the primary alcohol.
Table 1: Reagents for the Reduction of this compound to (3-bromo-2-fluoro-6-hydroxyphenyl)methanol
| Reagent | Solvent | Typical Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Anhydrous, 0°C to room temperature | (3-bromo-2-fluoro-6-hydroxyphenyl)methanol |
Reduction to Aldehyde:
The partial reduction of the methyl ester to the corresponding aldehyde, 3-bromo-2-fluoro-6-hydroxybenzaldehyde, requires a less reactive and more sterically hindered reducing agent to prevent over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.commasterorganicchemistry.comresearchgate.netlibretexts.org The reaction is typically performed at low temperatures, such as -78 °C, in a non-polar solvent like toluene (B28343) or dichloromethane. libretexts.orgorganic-synthesis.com At this low temperature, a stable tetrahedral intermediate is formed after the initial hydride transfer, which collapses to the aldehyde only upon aqueous workup. researchgate.net This procedure allows for the isolation of the aldehyde in good yield.
Table 2: Reagents for the Reduction of this compound to 3-bromo-2-fluoro-6-hydroxybenzaldehyde
| Reagent | Solvent | Typical Conditions | Product |
| Diisobutylaluminum hydride (DIBAL-H) | Toluene or Dichloromethane | Anhydrous, -78 °C | 3-bromo-2-fluoro-6-hydroxybenzaldehyde |
Regioselective Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate (B1203000) Ring
The substitution pattern on the benzene (B151609) ring of this compound dictates the regioselectivity of further substitution reactions. The interplay between the activating hydroxyl group and the deactivating but ortho-, para-directing halogen atoms, along with the meta-directing methyl ester group, creates a complex reactivity profile.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution (EAS), the hydroxyl group is a strongly activating and ortho-, para-directing substituent due to its ability to donate electron density to the ring through resonance. chemistrysteps.com The fluorine and bromine atoms are deactivating due to their inductive electron-withdrawing effects, but they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. The methyl ester group is a deactivating and meta-directing group.
The directing effects of the substituents are as follows:
-OH (hydroxyl): Strong activator, ortho-, para-director.
-F (fluoro): Weak deactivator, ortho-, para-director.
-Br (bromo): Weak deactivator, ortho-, para-director.
-COOCH₃ (methyl ester): Deactivator, meta-director.
Considering the positions of the existing substituents, the hydroxyl group at C6 will strongly direct incoming electrophiles to its ortho (C5) and para (C2, already substituted) positions. The fluorine at C2 directs to its ortho (C3, already substituted) and para (C5) positions. The bromine at C3 directs to its ortho (C2 and C4) and para (C6, already substituted) positions. The methyl ester at C1 directs to its meta (C3 and C5) positions.
The most activated positions for electrophilic attack are C4 and C5. The powerful activating effect of the hydroxyl group is likely to dominate, making the C5 position the most probable site for electrophilic substitution. Steric hindrance from the adjacent bromine atom at C3 might slightly disfavor substitution at C4. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation are expected to occur preferentially at the C5 position.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SₙAr) on the benzoate ring is less likely under standard conditions due to the presence of the electron-donating hydroxyl group, which deactivates the ring towards nucleophilic attack. However, the presence of two halogen atoms (fluorine and bromine) provides potential leaving groups. For an SₙAr reaction to occur, the ring must be activated by strongly electron-withdrawing groups, and there must be a good leaving group. wikipedia.org
The fluorine atom is generally a better leaving group in SₙAr reactions than bromine, despite being a stronger C-F bond, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. If the reaction were to proceed, it would likely involve the displacement of either the fluorine or bromine atom by a strong nucleophile. The presence of additional electron-withdrawing groups ortho or para to the halogens would be necessary to facilitate such a reaction. In the absence of such groups, harsh reaction conditions would be required. It is also possible that under certain conditions, such as the presence of a strong base, a benzyne (B1209423) intermediate could be formed, leading to substitution.
Investigation of Intramolecular Cyclization Pathways and Rearrangements
The structure of this compound allows for the exploration of intramolecular cyclization and rearrangement reactions, which could lead to the formation of novel heterocyclic systems.
Intramolecular Cyclization:
The presence of a hydroxyl group and a halogen atom in an ortho relationship (in this case, the hydroxyl group at C6 and a potential substituent at C5, or the hydroxyl group and the fluorine at C2 if the ester were hydrolyzed and decarboxylated) can facilitate intramolecular cyclization reactions. For example, if a suitable side chain were introduced at the C5 position, an intramolecular nucleophilic attack from the hydroxyl group could lead to the formation of a furan (B31954) or pyran ring fused to the benzene ring.
Another possibility involves the ortho-halogenated phenol moiety. For instance, reactions that proceed via an aryne intermediate could lead to intramolecular trapping by the hydroxyl group. Furthermore, transition metal-catalyzed intramolecular cyclizations of ortho-halophenols are known methods for the synthesis of benzofurans. researchgate.netnih.gov
Rearrangements:
The ester linkage in this compound makes it a candidate for rearrangement reactions such as the Fries rearrangement and the Smiles rearrangement.
Fries Rearrangement: The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. unipv.itresearchgate.netrsc.orgelectrochem.orgajchem-a.com In this case, treatment of this compound with a Lewis acid could potentially lead to the migration of the acyl group from the phenolic oxygen (if the ester were formed from the hydroxyl group) to the ortho or para positions of the ring, yielding a substituted hydroxyacetophenone. The regioselectivity of the Fries rearrangement is often temperature-dependent, with lower temperatures favoring the para-product and higher temperatures favoring the ortho-product.
Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. chemistry-reaction.comnih.govwikipedia.orgnih.gov While the current structure is not immediately set up for a classic Smiles rearrangement, derivatization of the hydroxyl group with a suitable chain containing a nucleophilic terminus could create a substrate for this reaction. The reaction would involve the nucleophilic attack on the aromatic ring at the position of one of the halogen leaving groups, facilitated by the electron-withdrawing nature of the other substituents.
Potential Applications in Advanced Chemical Synthesis and Materials Science General Focus, No Clinical/human Data
Role as a Synthetic Intermediate for Complex Organic Molecules
As a synthetic intermediate, the compound offers a scaffold that can be elaborated through a variety of organic reactions. The bromine atom serves as a handle for cross-coupling reactions, the hydroxyl group can be functionalized or used to direct metallation, the fluoro group influences electronic properties, and the ester can be hydrolyzed or aminated.
The presence of a bromine atom on the aromatic ring makes Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate an ideal substrate for transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The bromo substituent can be readily coupled with a wide range of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. This method is a powerful tool for creating complex biaryl structures, which are common motifs in many advanced materials. nih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of substituted anilines and other nitrogen-containing heterocyclic compounds from the aryl bromide.
Sonogashira Coupling: The introduction of alkyne fragments via coupling with terminal alkynes provides a route to phenylethynyl systems, which are of interest as rigid linkers in molecular wires or precursors to other cyclic systems.
The interplay between the different functional groups can be used to direct the synthesis of complex heterocyclic systems like benzofurans or benzoxazines through intramolecular cyclization strategies, often following an initial cross-coupling step.
The design of specialized ligands is crucial for the development of new catalysts with high efficiency and selectivity. This compound possesses key features that make it an attractive starting point for ligand synthesis.
Coordination Sites: The hydroxyl group and the carbonyl oxygen of the ester can act as Lewis basic sites, capable of coordinating to metal centers.
Steric and Electronic Tuning: The fluorine and bromine atoms significantly modify the electronic nature of the aromatic ring. Fluorine, being highly electronegative, acts as an electron-withdrawing group, which can influence the properties of a resulting catalyst. rsc.org These substituents also provide steric bulk that can be used to create specific chiral pockets around a metal center in asymmetric catalysis.
By modifying the core structure through reactions at the bromine or hydroxyl positions, a diverse library of bidentate or polydentate ligands can be synthesized for use in various catalytic processes. utc.eduresearchgate.net
| Functional Group | Reaction Type | Potential Ligand Feature |
|---|---|---|
| Hydroxyl (-OH) | Etherification with a phosphine-containing alkyl halide | Creates a P,O-bidentate ligand |
| Bromo (-Br) | Suzuki coupling with a pyridineboronic acid | Introduces a nitrogen-based coordination site |
| Ester (-COOCH₃) | Amination with a chiral amine | Forms a chiral amide for asymmetric catalysis |
The generation of analogs of this compound is essential for structure-activity relationship studies and for fine-tuning the properties of materials. The existing functional groups provide handles for introducing further diversity. For instance, a related compound, 5-bromo-3-fluoro-2-methylbenzoate, can be synthesized from a 2-methyl-3-amino-5-bromobenzoate precursor via a diazotization reaction followed by treatment with hexafluorophosphoric acid. google.com Similar strategies could be employed to create a wide range of analogs.
Key transformations for creating analogs include:
Etherification/Esterification of the Hydroxyl Group: Reacting the phenolic hydroxyl group allows for the introduction of a vast array of new functionalities.
Modification of the Ester: Hydrolysis to the corresponding carboxylic acid, followed by conversion to amides, more complex esters, or other derivatives.
Electrophilic Aromatic Substitution: The existing substituents direct the position of new groups, allowing for controlled synthesis of more highly substituted rings, although the ring is already quite electron-poor.
Applications in Functional Materials Chemistry
The unique electronic and intermolecular-interaction properties imparted by the fluorine and bromine atoms, combined with the hydrogen-bonding capability of the hydroxyl group, make this compound a promising candidate for incorporation into functional materials.
The development of materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) relies on precise control of electronic properties.
Tuning of Energy Levels: The incorporation of fluorine atoms into organic conjugated materials is a well-established strategy for lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This can improve electron injection and enhance the stability of the material against oxidative degradation. rsc.org
Polymer Synthesis: Halogenated aromatic compounds are key monomers in the synthesis of conjugated polymers via cross-coupling polymerization reactions (e.g., Suzuki or Stille polymerization). This compound could serve as a monomer to introduce fluorine atoms and hydroxyl groups into a polymer backbone, providing a means to tune solubility, film morphology, and electronic characteristics. Fluorinated polymers are noted as excellent dielectric materials for organic field-effect transistors (OFETs). researchgate.netrsc.org
| Functional Group | Effect on Material Properties | Relevance to Application |
|---|---|---|
| Fluoro (-F) | Lowers HOMO/LUMO levels, increases electron affinity | Improved electron transport and stability in OLEDs/OPVs rsc.org |
| Bromo (-Br) | Enables polymerization via cross-coupling | Component for conjugated polymer synthesis |
| Hydroxyl (-OH) | Influences solubility and intermolecular interactions | Control of film morphology and self-assembly |
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. This compound contains multiple groups capable of directing such processes.
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the ester carbonyl is a hydrogen bond acceptor. These interactions can lead to the formation of well-defined one- or two-dimensional networks in the solid state. Related hydroxybenzoate derivatives are known to form helical chains via intermolecular hydrogen bonds. nih.govresearchgate.net
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. This type of interaction is increasingly being used as a tool to control the crystal packing and design of supramolecular materials. rsc.org
π–π Stacking: The aromatic ring can participate in π–π stacking interactions, further stabilizing the self-assembled structures.
These non-covalent interactions can be exploited to create liquid crystals, gels, or other ordered materials where the precise arrangement of molecules dictates the bulk properties of the material. researchgate.netnih.gov
Chemo-sensors or Probes for Specific Analyte Detection (non-biological context)
While direct research on this compound as a chemosensor is not currently available, its structural motifs suggest a potential for such applications. The development of optical sensors for the detection of various analytes is a burgeoning field of research. Phenolic compounds, in particular, have been investigated as components of fluorescent probes. The fluorescence of such molecules can be sensitive to changes in their local environment, such as the presence of specific ions or molecules.
The hydroxyl group on the benzene (B151609) ring of this compound could potentially act as a recognition site for certain analytes. The electronic properties of the molecule, modulated by the bromine and fluorine atoms, could in turn influence the photophysical response upon binding of a target analyte. For example, interaction with a specific analyte could lead to a change in the fluorescence intensity or a shift in the emission wavelength, forming the basis of a "turn-on" or "turn-off" fluorescent sensor.
The design of effective chemosensors often relies on the principle of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The substituted benzene ring in this compound could potentially be integrated into a larger molecular system where such processes can be controlled by the binding of an analyte. For instance, the phenolic proton could be involved in hydrogen bonding interactions with an analyte, which could then trigger a change in the electronic structure of the molecule and, consequently, its fluorescence properties.
Further research would be necessary to explore these possibilities. This would involve the synthesis of derivative compounds where this compound is coupled to a fluorophore, and the subsequent investigation of their spectroscopic properties in the presence of various non-biological analytes.
Advanced Analytical Methodologies for Characterization and Quantification Beyond Initial Identification
Chromatographic Techniques for Purity, Impurity Profiling, and Quantitative Analysis
Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate, both liquid and gas chromatography techniques, equipped with various detectors, are employed to achieve high-resolution separation and sensitive detection.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound, offering high resolution and compatibility with a wide range of detection methods. Its application is essential for monitoring reaction progress, assessing final product purity, and quantifying the compound. google.com
Different research and analytical settings utilize varied HPLC conditions tailored to specific objectives. Reversed-phase chromatography is common, typically employing C18 columns. For instance, reaction monitoring and analysis have been performed using columns like the Phenomenex Kinetex XB-C18 and BEH C18. google.comnih.gov Gradient elution, often with a mobile phase consisting of acetonitrile (B52724) and water with additives like trifluoroacetic acid (TFA), allows for the effective separation of the main compound from starting materials and by-products. google.comnih.gov
Detection is most commonly achieved using Ultraviolet (UV) detectors, set at a wavelength such as 220 nm where the chromophores in the molecule absorb light. google.com For more comprehensive analysis, a Photodiode Array (PDA) detector can be used to acquire full UV-Vis spectra, aiding in peak identification and purity assessment. When coupled with Mass Spectrometry (MS), HPLC becomes a powerful tool for confirming the molecular weight of the compound and its impurities. google.comnih.gov Other detectors like Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) can be employed for compounds lacking a strong chromophore, though they are less common for this specific analyte.
| Parameter | Condition Set A nih.gov | Condition Set B google.com |
|---|---|---|
| Column | Phenomenex Kinetex 2.6 µm XB-C18, 100 Å, 50 x 2.1 mm | BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% TFA | 2:98 Acetonitrile:Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA | 98:2 Acetonitrile:Water with 0.1% TFA |
| Gradient | 5% to 95% B over 1.2 or 2.0 min | 0% to 100% B over 2.0 min |
| Flow Rate | Not Specified | 0.8 mL/min |
| Detection | Mass Spectrometry (MS) | UV at 220 nm, Mass Spectrometry (ESI)+ |
Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. Due to the presence of a polar phenolic hydroxyl group and a carboxylic acid ester, this compound has limited volatility and may be prone to thermal degradation at high temperatures. Therefore, direct GC analysis can be challenging.
To overcome these limitations, derivatization is often required. The hydroxyl group can be converted to a less polar and more volatile silyl (B83357) ether (e.g., using BSTFA) or an ether, which allows the compound to be analyzed effectively by GC-MS. This technique provides excellent separation efficiency and, when coupled with MS, offers high sensitivity and definitive structural information based on characteristic fragmentation patterns. GC-MS is particularly valuable for detecting and identifying volatile or semi-volatile impurities that might not be easily resolved by HPLC.
This compound itself is an achiral molecule and does not exist as enantiomers. Therefore, chiral chromatography is not applicable to the compound directly.
However, should this compound be used as a precursor or intermediate in the synthesis of a chiral molecule, chiral chromatography would become an indispensable tool. If a subsequent reaction step introduces a stereocenter, the resulting product could be a racemic mixture. Chiral column chromatography is a specialized form of HPLC that uses a chiral stationary phase (CSP) to separate enantiomers, allowing for the determination of enantiomeric excess (e.e.), a critical quality attribute for chiral active pharmaceutical ingredients. google.com The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP.
Hyphenated Techniques for Comprehensive Structural and Quantitative Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both the quantification and unambiguous structural identification of analytes in complex mixtures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for analyzing chemical transformation and degradation products of this compound. After separation by LC, the parent compound and any related substances are ionized and subjected to two stages of mass analysis.
In the first stage (MS1), the precursor ion (e.g., the [M+H]+ ion of the target compound) is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage (MS2). The resulting fragmentation pattern is a structural fingerprint that can be used to:
Confirm Identity: Match the fragmentation pattern against a known standard.
Elucidate Structure: Identify unknown metabolites or degradation products by interpreting the fragments. For example, the loss of a methyl group (-CH3) or a methoxycarbonyl group (-COOCH3) would produce characteristic neutral losses that help piece together the structure of an unknown.
Quantify Trace Levels: Operate in Selected Reaction Monitoring (SRM) mode for extremely sensitive and selective quantification, even in complex biological or environmental matrices.
While MS provides information on mass and fragmentation, it cannot always distinguish between isomers. Hyphenated techniques that incorporate spectroscopic methods like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy provide complementary and definitive structural data.
LC-NMR: This technique directly couples an HPLC system with an NMR spectrometer. As peaks elute from the LC column, they can be directly transferred to the NMR flow cell for analysis. This allows for the acquisition of 1H NMR and other NMR spectra on separated impurities. google.comnih.gov This is invaluable for unambiguously determining the structure of process impurities or isomers that have the same mass but different chemical structures (e.g., positional isomers where the bromine or fluorine atoms are in different locations on the aromatic ring).
GC-IR: For impurities that are amenable to gas chromatography (either directly or after derivatization), GC-IR provides information about the functional groups present in each separated component. The IR spectrum is highly specific and can help differentiate between isomers (e.g., distinguishing a ketone from an aldehyde impurity) and confirm structural features suggested by MS data.
Spectrophotometric Methods for Concentration Determination
Spectrophotometric techniques are crucial for determining the concentration of a compound in a solution by measuring its absorption or emission of light. These methods are highly sensitive and are fundamental in many quantitative analytical laboratories.
UV-Visible spectroscopy is a powerful technique for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution, is the fundamental principle behind this method.
To determine the molar absorptivity (ε), a key parameter that is a measure of how strongly a chemical species absorbs light at a given wavelength, a series of solutions of this compound with known concentrations would be prepared. The UV-Visible spectrum of each solution would then be recorded. The wavelength of maximum absorbance (λmax) would be identified from the spectra. A calibration curve would be constructed by plotting the absorbance at λmax against the concentration of the solutions. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration), the molar absorptivity can be calculated from the slope of this curve.
A hypothetical data set for the determination of molar absorptivity is presented below.
Hypothetical UV-Visible Spectroscopy Data for Molar Absorptivity Determination
| Concentration (mol/L) | Absorbance at λmax |
|---|---|
| 1.0 x 10-5 | 0.15 |
| 2.0 x 10-5 | 0.30 |
| 4.0 x 10-5 | 0.60 |
| 6.0 x 10-5 | 0.90 |
From such a dataset, the molar absorptivity could be precisely determined, providing a valuable constant for future quantitative studies of this compound.
Fluorescence spectroscopy is a highly sensitive analytical technique that measures the fluorescence emission from a sample. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
The determination of the fluorescence quantum yield of this compound would typically be performed using a comparative method. This involves using a well-characterized standard compound with a known quantum yield that absorbs and emits light in a similar spectral range. The absorbance of both the sample and the standard solution at the excitation wavelength would be kept low (typically below 0.05) to avoid inner filter effects. The fluorescence spectra of both the sample and the standard would then be recorded under identical experimental conditions.
The quantum yield of the sample can be calculated using the following equation:
Φf(sample) = Φf(standard) × (Isample / Istandard) × (Astandard / Asample) × (η2sample / η2standard)
Where:
Φf is the fluorescence quantum yield
I is the integrated fluorescence intensity
A is the absorbance at the excitation wavelength
η is the refractive index of the solvent
A hypothetical dataset for a comparative quantum yield measurement is provided below.
Hypothetical Data for Fluorescence Quantum Yield Measurement
| Sample | Integrated Fluorescence Intensity | Absorbance at Excitation Wavelength | Refractive Index of Solvent (η) | Known Quantum Yield (Φf) |
|---|---|---|---|---|
| Standard | 50,000 | 0.045 | 1.33 | 0.55 |
Using this data, the fluorescence quantum yield of this compound could be calculated, offering insights into its photophysical properties and potential applications in areas such as fluorescent probes or materials science.
Future Research Directions and Emerging Opportunities for Methyl 3 Bromo 2 Fluoro 6 Hydroxy Benzoate
Exploration of Novel Biocatalytic or Organocatalytic Approaches for Synthesis
The synthesis of highly substituted aromatic compounds like Methyl 3-bromo-2-fluoro-6-hydroxy-benzoate often involves multi-step processes that can be resource-intensive. Future research is poised to explore more sustainable and efficient synthetic routes through biocatalysis and organocatalysis. These methodologies offer milder reaction conditions and the potential for high selectivity, addressing key challenges in modern organic synthesis.
Biocatalysis: The use of enzymes or whole-cell systems could provide highly specific pathways for the synthesis or modification of this compound. Research could focus on identifying or engineering enzymes (e.g., halogenases, hydroxylases, or esterases) capable of acting on precursors with high regioselectivity and stereoselectivity. This approach could significantly simplify synthetic routes and reduce the generation of hazardous waste.
Organocatalysis: The development of small organic molecule catalysts presents another avenue for efficient synthesis. researchgate.net Organocatalysis can mediate a wide range of chemical transformations and could be applied to construct the core benzene (B151609) ring or introduce the various functional groups with high precision. researchgate.net Exploring organocatalytic C-H activation or functionalization could lead to more direct and atom-economical synthetic strategies. researchgate.net
| Catalytic Approach | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity (regio-, stereo-), mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering (e.g., halogenases, hydroxylases), whole-cell biotransformations. |
| Organocatalysis | Metal-free reactions, operational simplicity, stability, and recyclability of catalysts. | Development of catalysts for selective C-H functionalization, asymmetric synthesis of derivatives. |
Development of High-Throughput Screening Methodologies for Reactivity and Derivatization Studies
To fully unlock the potential of this compound as a building block, a comprehensive understanding of its reactivity is essential. High-throughput screening (HTS) methodologies can accelerate the exploration of its chemical space, enabling rapid evaluation of various reaction conditions and the synthesis of diverse derivatives.
Future efforts could involve adapting HTS platforms to study the reactivity of the different functional groups on the molecule. For instance, desorption electrospray ionization mass spectrometry (DESI-MS) could be employed for the rapid screening of late-stage functionalization reactions, allowing for the analysis of reaction products at a rate of more than one reaction per second. researchgate.net Such techniques would facilitate the creation of large libraries of novel compounds derived from the parent molecule for subsequent evaluation in material science or other applications. researchgate.net This approach bypasses the need for traditional, time-consuming purification and analysis steps for each individual reaction, significantly speeding up the discovery process. researchgate.net
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The complexity of reactions involving multifunctional molecules necessitates advanced tools for prediction and optimization. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful assets in chemical synthesis. hilarispublisher.com These computational methods can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. researchgate.netnih.gov
For this compound, ML models could be developed to:
Predict Reaction Outcomes: Forecast the yield and selectivity of reactions based on input parameters like reactants, catalysts, solvents, and temperature. beilstein-journals.orgeurekalert.org This can help chemists prioritize experiments that are most likely to succeed. eurekalert.orgchemeurope.com
Optimize Reaction Conditions: Algorithms can suggest optimal conditions to maximize the yield of a desired derivative, minimizing trial-and-error experimentation. beilstein-journals.orgtechnologynetworks.com
Discover Novel Synthetic Routes: AI can propose entirely new synthetic pathways by learning from the existing body of chemical knowledge, potentially leading to more efficient and innovative ways to synthesize and functionalize the target compound. hilarispublisher.combeilstein-journals.org
| AI/ML Application | Objective | Potential Impact |
| Reaction Prediction | Forecast reaction yield, products, and selectivity. nih.gov | Reduces resource-intensive experimentation by prioritizing high-probability reactions. digitellinc.com |
| Condition Optimization | Identify the best set of reaction parameters (temperature, solvent, catalyst). beilstein-journals.org | Accelerates the discovery of efficient synthetic protocols and maximizes product yield. technologynetworks.com |
| Retrosynthesis Planning | Propose novel and efficient synthetic pathways. | Enables the discovery of innovative and potentially more sustainable routes to the target molecule and its derivatives. |
Design and Synthesis of Further Functionalized Derivatives with Tailored Properties for Specific Material Science Applications
The strategic placement of bromo, fluoro, and hydroxyl groups makes this compound an attractive scaffold for developing new materials. Each functional group serves as a handle for further chemical modification, allowing for the synthesis of derivatives with precisely tailored properties.
Future research could focus on leveraging these functional groups for applications in material science:
Polymer Science: The hydroxyl or ester group could be used as a point of attachment or initiation for polymerization, incorporating the fluorinated and brominated aromatic unit into polymer backbones to enhance properties like thermal stability, flame retardancy, or optical performance. acs.org
Surface Functionalization: Derivatives could be designed to covalently bond to surfaces, modifying their chemical and physical properties. mdpi.comresearchgate.net This could be useful in creating specialized coatings, sensors, or functionalized nanoparticles. researchgate.net
Organic Electronics: The electronic properties of the aromatic ring, modulated by the electron-withdrawing halogen substituents, could be exploited in the design of new organic semiconductors or components for electronic devices.
Systematic derivatization and subsequent property screening will be crucial in identifying candidates with optimal performance for specific high-value applications.
Investigation of Environmental Fate and Degradation Pathways within Chemical Systems (excluding human exposure)
As with any synthetic compound, understanding the environmental behavior of this compound is important. Halogenated organic compounds can be persistent in the environment, and their degradation pathways are of significant interest. nih.gov
Future research should investigate the chemical stability and potential degradation pathways of this molecule under various environmental conditions. Key areas of study would include:
Photodegradation: Assessing the compound's stability when exposed to UV or sunlight, which can lead to the cleavage of carbon-halogen bonds. nih.gov Photolytic processes in the environment can transform brominated compounds into less halogenated, and sometimes more persistent, substances. nih.gov
Chemical Degradation: Studying its reactivity with other chemical species present in environmental systems, such as hydroxyl radicals or metals, which can initiate abiotic degradation processes. nih.gov
Microbial Degradation: Investigating the potential for microorganisms to metabolize the compound. While the carbon-fluorine bond is notably stable, some microbes are capable of dehalogenating aromatic compounds. nih.govresearchgate.netnih.gov Studies on fluorobenzoate catabolism have shown that ring cleavage can be a critical and difficult step, sometimes leading to the formation of dead-end metabolites. nih.gov The degradation of brominated compounds is also a known microbial process, which could involve various enzymatic mechanisms like hydrolysis or reduction. mdpi.com
Understanding these degradation pathways is essential for assessing the compound's persistence and potential transformation products within chemical and environmental systems. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
